(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as described in the first paper, where 4-methoxypyridine was reacted with acetylenedicarboxylates and arylidene cyanoacetates to yield a variety of derivatives with good yields and diastereoselectivity . Another paper outlines an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin-2-yl acetates, which could be relevant to the synthesis of the compound . Additionally, the sixth paper provides a detailed synthesis route for a closely related compound, starting from 4-chloro-2,3-dimethylpyridine N-oxide and proceeding through several steps, including halogenation and condensation, to yield a benzimidazole derivative with high purity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the third paper discusses the synthesis of iminothiazolidin-4-one acetate derivatives, which were characterized by spectroscopic methods and X-ray crystallography . Similarly, the fourth paper describes the structural analysis of methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates using IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is highlighted in the papers, where they are used as key intermediates in the synthesis of various heterocyclic compounds. For example, the fifth paper describes the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction involving pyridinium ylides . The first paper also demonstrates the molecular diversity achievable through three-component reactions involving pyridine derivatives .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate," they do provide information on similar compounds. The properties of these compounds can be inferred from their molecular structures and the functional groups present. For example, the presence of methoxy and acetate groups suggests certain solubility characteristics and reactivity patterns .
Scientific Research Applications
Methanogenic Pathways Quantification
Research on methanogenic pathways using stable carbon isotopic signatures, including compounds like acetate, highlights the importance of understanding the contribution of different pathways to methane production in various environments. Such studies emphasize the role of isotopic fractionation in identifying and quantifying the processes involved in methane generation, which is crucial for environmental science and geochemistry (Conrad, 2005).
Antitumorigenic and Antiangiogenic Effects
Investigations into the effects of certain estrogen metabolites, like 2-methoxyestradiol, demonstrate significant antitumorigenic and antiangiogenic activities. These findings are essential for cancer research, providing insights into the potential therapeutic applications of such compounds in targeting estrogen-induced cancers (Zhu & Conney, 1998).
Teratogenic and Testicular Toxicities
The study of methoxyacetate (MAA) and related compounds' embryo- and testicular-toxicities in experimental animals reveals the potential adverse effects of certain chemicals on reproductive health. Understanding these effects is crucial for toxicology and public health, highlighting the need for careful evaluation of chemical exposures (Yamazoe et al., 2015).
Biodiesel Production via Interesterification
The use of methyl acetate in biodiesel production through interesterification processes offers an environmentally friendly alternative to traditional methods. This approach addresses the challenge of excess waste glycerol, showcasing the potential for cleaner and more sustainable fuel production technologies (Esan et al., 2021).
Pharmacological Activities of Paeonol Derivatives
Research on paeonol and its derivatives has uncovered a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects. Such studies are vital for drug development, offering insights into the therapeutic potentials of natural compounds and their derivatives (Wang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZMEXSIPGEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598960 | |
Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate | |
CAS RN |
117977-19-2 | |
Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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